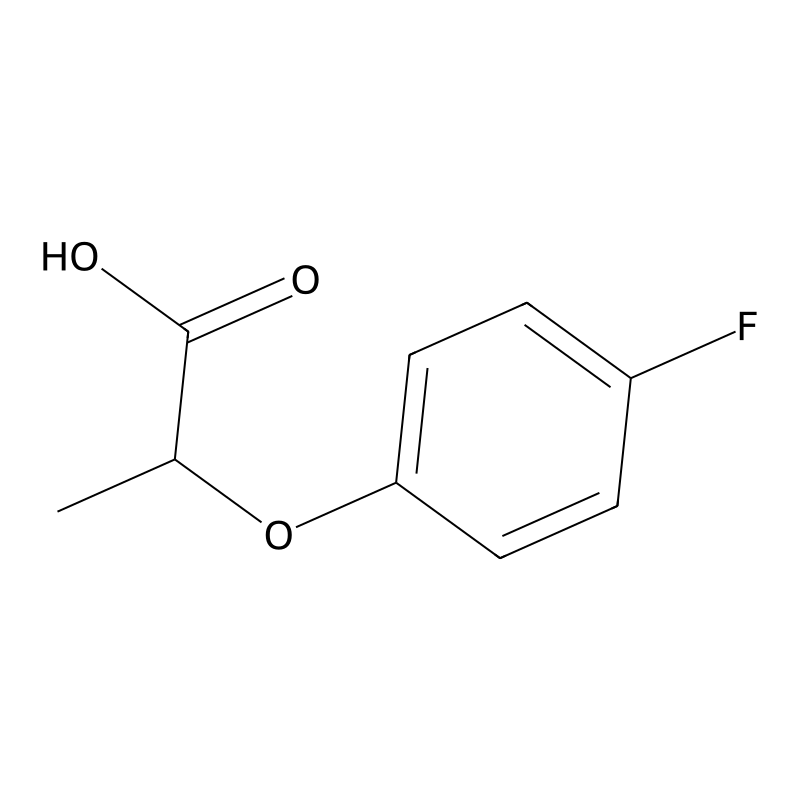

2-(4-Fluorophenoxy)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Fluorophenoxy)propanoic acid, with the chemical formula CHFO and CAS number 2967-70-6, is an organic compound characterized by the attachment of a 4-fluorophenoxy group to the second carbon of the propanoic acid chain. This compound is notable for its structural features, which include a fluorine atom that can significantly influence its chemical reactivity and biological activity. It is primarily used as an intermediate in the synthesis of more complex organic molecules and has applications in various fields, including agrochemicals and medicinal chemistry .

There is no extensive scientific research available on the mechanism of action of 2-(4-Fluorophenoxy)propanoic acid.

As with any new compound, it is advisable to handle 2-(4-Fluorophenoxy)propanoic acid with appropriate laboratory precautions. Specific safety data for this compound is not extensively documented in scientific literature.

General Safety Practices

- Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling unknown compounds.

- Work in a well-ventilated fume hood.

- Consult with a safety professional for specific handling procedures.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution: The fluorine atom in the phenoxy group may be substituted with other functional groups under appropriate conditions.

The primary biological activity of 2-(4-Fluorophenoxy)propanoic acid involves its role as an inhibitor of acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. By inhibiting ACCase, this compound disrupts fatty acid synthesis, leading to impaired cell growth and function in target organisms. This mechanism is similar to other aryloxyphenoxypropionate herbicides, making it relevant in studies of enzyme inhibition and receptor binding .

The synthesis of 2-(4-Fluorophenoxy)propanoic acid typically involves the reaction of 4-fluorophenol with propanoic acid derivatives. A common method includes:

- Esterification: Reacting 4-fluorophenol with propanoic acid using acid catalysts.

- Hydrolysis: Following esterification, hydrolysis is performed to yield the desired product.

Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and yield .

2-(4-Fluorophenoxy)propanoic acid has diverse applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing complex organic molecules.

- Biology: Used in studies related to enzyme inhibition and receptor binding.

- Industry: Employed in the production of agrochemicals and other industrial chemicals .

Research on 2-(4-Fluorophenoxy)propanoic acid has focused on its interactions with biomolecules, particularly regarding its binding affinity influenced by the presence of the fluorine atom. These studies aim to elucidate specific molecular pathways affected by this compound, contributing to its potential therapeutic applications.

Several compounds share structural similarities with 2-(4-Fluorophenoxy)propanoic acid. Here are a few notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-(4-Chlorophenoxy)propanoic acid | Contains a chlorine atom instead of fluorine | Chlorine's electronic effects differ from fluorine |

| 2-(4-Bromophenoxy)propanoic acid | Contains a bromine atom | Bromine's larger size may affect reactivity |

| 2-(4-Methylphenoxy)propanoic acid | Contains a methyl group | Methyl group alters sterics without halogen effects |

| 2-(3-Fluorophenoxy)propanoic acid | Fluorine at the meta position | Different positioning affects biological activity |

| 2-(3,4-Difluorophenoxy)propanoic acid | Two fluorine atoms at different positions | Increased electronegativity may enhance reactivity |

The presence of the fluorine atom in 2-(4-Fluorophenoxy)propanoic acid enhances its stability and alters interactions with biological targets, distinguishing it from these similar compounds .

Classical Organic Synthesis Routes

Nucleophilic Aromatic Substitution Strategies

The nucleophilic aromatic substitution (SNAr) mechanism represents one of the most fundamental approaches for synthesizing 2-(4-fluorophenoxy)propanoic acid [1]. This method involves the reaction of 4-fluorophenol with propanoic acid derivatives through a two-step addition-elimination process [2].

The SNAr mechanism is particularly effective for fluorinated aromatics due to the electron-withdrawing nature of the fluorine atom, which activates the aromatic ring toward nucleophilic attack [1]. The reaction proceeds through a negatively charged intermediate, commonly known as a Meisenheimer complex, which is stabilized by the electron-withdrawing fluorine substituent [2].

Table 1: Nucleophilic Aromatic Substitution Conditions

| Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 50-80°C | 70-85% |

| Base | Sodium hydroxide or potassium carbonate | - |

| Solvent | Water or aqueous alcohol | - |

| Reaction Time | 2-6 hours | - |

| Catalyst Loading | 0.5-2.0 equivalents base | - |

The reaction typically employs bases such as sodium hydroxide or potassium carbonate in aqueous or aqueous-alcoholic media . Under these conditions, the fluorine substituent provides sufficient activation for the nucleophilic substitution to proceed efficiently at moderate temperatures.

Recent advances have demonstrated that photoredox catalysis can facilitate nucleophilic aromatic substitution of unactivated fluoroarenes through cation radical-accelerated mechanisms [4] [5]. This approach enables the functionalization of electron-neutral and electron-rich fluoroarenes that would otherwise be unreactive under traditional SNAr conditions.

Propanoic Acid Derivative Functionalization

Direct functionalization of propanoic acid derivatives represents an alternative classical approach for synthesizing 2-(4-fluorophenoxy)propanoic acid . This method involves the esterification of 4-fluorophenol with propanoic acid followed by hydrolysis to yield the desired carboxylic acid product.

The esterification process typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds through the formation of an intermediate mixed anhydride, which subsequently undergoes nucleophilic attack by the phenolic hydroxyl group.

Table 2: Propanoic Acid Functionalization Parameters

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Acid catalyst, reflux | 80-95% | Requires elevated temperatures |

| Hydrolysis | Aqueous base or acid | 85-98% | Careful pH control essential |

| Overall Yield | Combined process | 70-90% | Two-step procedure |

The hydrolysis step requires careful control of pH and temperature to prevent racemization or decomposition of the product . Industrial applications often favor continuous flow processes to maintain consistent reaction conditions and improve overall efficiency.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has emerged as a powerful strategy for accessing enantiomerically pure 2-(4-fluorophenoxy)propanoic acid [6] [7]. The enantioselective hydrogenation of α-aryloxy α,β-unsaturated carboxylic acids represents the most developed approach in this category.

Iridium-catalyzed asymmetric hydrogenation using chiral spiro phosphino-oxazoline ligands has demonstrated exceptional enantioselectivity (up to 99.8% ee) and high catalytic activity (TON up to 10,000) [6]. The reaction proceeds through a mechanism involving catalytic cycling between Ir(I) and Ir(III) oxidation states, with an olefin dihydride complex serving as the key intermediate.

Table 3: Asymmetric Hydrogenation Results

| Substrate | Catalyst System | Yield (%) | ee (%) | TON |

|---|---|---|---|---|

| α-Aryloxy-α,β-unsaturated acid | Ir/spiro-phosphino-oxazoline | 85-95 | 95-99.8 | 1,000-10,000 |

| α-Alkoxy-α,β-unsaturated acid | Ir/spiro-phosphino-oxazoline | 80-92 | 90-98 | 800-8,000 |

| β-Aryloxy-α,β-unsaturated ester | Rh/Walphos W008-1 | 75-90 | 85-95 | 500-5,000 |

The success of these systems relies on the rigid and sterically hindered chiral environment created by the spiro phosphino-oxazoline ligands [6]. X-ray crystallographic analysis has revealed that this chiral environment is essential for achieving excellent stereodiscrimination.

Rhodium-catalyzed asymmetric hydrogenation using bis(norbornadiene)rhodium(I) tetrafluoroborate and Walphos ligands has also shown promise for synthesizing β-aryloxycarboxylic esters with high enantioselectivity [8]. This approach demonstrates broad substrate tolerance and excellent functional group compatibility.

Microbial Biocatalysis and Enzymatic Resolution

Enzymatic resolution has proven to be an effective method for obtaining enantiomerically pure 2-(4-fluorophenoxy)propanoic acid [9] [10]. The process typically involves the use of lipases to achieve kinetic resolution of racemic mixtures.

Candida rugosa lipase preparations have shown particular effectiveness in the enzymatic resolution of 2-(4-hydroxyphenoxy)propanoic acid methyl ester, achieving enantiomeric excesses of 88% to >99% at 31-38% hydrolysis [9]. The reaction is typically conducted in aqueous/organic biphasic systems with toluene as the organic phase.

Table 4: Enzymatic Resolution Performance

| Enzyme Source | Substrate | Conversion (%) | ee (%) | Reaction Time |

|---|---|---|---|---|

| Candida rugosa lipase | Methyl ester | 31-38 | 88->99 | 4-12 hours |

| Aspergillus oryzae lipase | Methyl ester | 50.8 | 99.5 | 6-24 hours |

| Immobilized lipase | Methyl ester | 45-55 | 90-95 | 8-16 hours |

The immobilization of lipases on solid supports has enhanced the practical applicability of enzymatic resolution [10]. Covalent immobilization of Aspergillus oryzae lipase on primary amino resin LX-1000HA has achieved excellent enantioselectivity (ee = 99.5%) and maintained 87.3% of initial activity after 15 reaction cycles.

Recent developments in biocatalysis have explored the integration of electrosynthesis with enzymatic processes for accessing chiral fluorinated compounds [11]. This approach combines the selectivity of enzymatic catalysis with the efficiency of electrochemical activation.

Industrial-Scale Production Optimization

Industrial production of 2-(4-fluorophenoxy)propanoic acid requires optimization of several key parameters to achieve economically viable yields and selectivities [12]. The process typically involves continuous stirred tank reactors or continuous flow systems to maintain consistent reaction conditions.

Table 5: Industrial Production Parameters

| Parameter | Optimal Range | Impact on Process |

|---|---|---|

| Temperature | 65-120°C | Higher temperatures improve reaction rate |

| Pressure | 1-5 atm | Moderate pressure sufficient for most routes |

| Catalyst Loading | 0.1-5 mol% | Depends on specific catalyst system |

| Residence Time | 2-8 hours | Optimized for conversion vs. selectivity |

| Conversion Rate | 85-95% | Depends on reaction conditions |

| Selectivity | 90-98% | Improved with careful temperature control |

The industrial synthesis often employs the reaction of hydroquinone with S-2-halopropanoic acid in the presence of a mild reducing agent such as sodium bisulfite [12]. This approach provides access to optically pure R-2-(4-hydroxyphenoxy)propanoic acid, which serves as a key intermediate for various commercial herbicides.

Process optimization includes the recovery and recycling of unreacted starting materials, particularly hydroquinone, which can be extracted and purified for reuse [12]. The use of continuous flow reactors has improved efficiency and yield compared to traditional batch processes.

Purification and Crystallization Techniques

Purification of 2-(4-fluorophenoxy)propanoic acid typically involves crystallization from appropriate solvent systems [13]. The selection of crystallization solvents is critical for achieving high purity and controlling crystal morphology.

Table 6: Purification Methods and Conditions

| Method | Conditions | Purity Achieved | Recovery |

|---|---|---|---|

| Crystallization from water | pH 1-2, 20°C | 95-98% | 85-95% |

| Crystallization from ethanol | Hot solution, slow cooling | 96-99% | 80-90% |

| Recrystallization from toluene | Elevated temperature | 98-99% | 75-85% |

| Acid-base extraction | pH adjustment | 90-95% | 90-98% |

The crystallization process typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [13]. The choice of solvent depends on the solubility characteristics of the compound and the desired crystal form.

For aromatic carboxylic acids, conversion to sodium salts followed by recrystallization from hot water and subsequent acidification represents a standard purification protocol [13]. This method effectively removes impurities while maintaining high product recovery.

Advanced purification techniques include the use of computer-aided molecular design (CAMD) approaches for optimal solvent selection [14]. These methods combine targeted crystallization experiments with molecular modeling to identify the most suitable solvent systems for specific purification requirements.

Continuous flow crystallization has emerged as a promising approach for industrial-scale purification, offering improved control over crystal size distribution and morphology [15]. This technique enables the integration of synthesis and purification steps in a single continuous process.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant